molecular formula C14H17ClO4 B12623556 (2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl benzoate CAS No. 919802-05-4

(2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl benzoate

Cat. No.: B12623556
CAS No.: 919802-05-4
M. Wt: 284.73 g/mol
InChI Key: INDRBVJBPBHAFT-RYUDHWBXSA-N
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Description

(2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl benzoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a benzoate ester linked to a hexanone structure, which includes a chloro and methoxy substituent. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl benzoate typically involves the esterification of the corresponding acid with an alcohol. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction conditions usually require heating under reflux to drive the reaction to completion.

Industrial Production Methods

For industrial production, the synthesis may involve more efficient and scalable methods. One approach could be the use of a continuous flow reactor, which allows for better control over reaction conditions and improved yields. The raw materials are fed into the reactor, and the product is continuously removed, which can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Reduction Reactions: The carbonyl group in the hexanone structure can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions, amines, or thiols in basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of hydroxyl, amino, or thiol derivatives.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of the corresponding hydroxyl derivative.

Scientific Research Applications

(2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl benzoate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl benzoate involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially altering their activity. The ester linkage can be hydrolyzed by esterases, releasing the active components that exert their effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl acetate: Similar structure but with an acetate ester instead of a benzoate ester.

    (2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl propionate: Similar structure but with a propionate ester.

Uniqueness

(2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl benzoate is unique due to its specific stereochemistry and the presence of both chloro and methoxy substituents. These features can influence its reactivity and interactions with biological molecules, making it distinct from other similar compounds.

Properties

CAS No.

919802-05-4

Molecular Formula

C14H17ClO4

Molecular Weight

284.73 g/mol

IUPAC Name

[(2S,3S)-1-chloro-3-methoxy-1-oxohexan-2-yl] benzoate

InChI

InChI=1S/C14H17ClO4/c1-3-7-11(18-2)12(13(15)16)19-14(17)10-8-5-4-6-9-10/h4-6,8-9,11-12H,3,7H2,1-2H3/t11-,12-/m0/s1

InChI Key

INDRBVJBPBHAFT-RYUDHWBXSA-N

Isomeric SMILES

CCC[C@@H]([C@@H](C(=O)Cl)OC(=O)C1=CC=CC=C1)OC

Canonical SMILES

CCCC(C(C(=O)Cl)OC(=O)C1=CC=CC=C1)OC

Origin of Product

United States

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